Thaliadine
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Overview
Description
Thaliadine is a complex organic compound with the molecular formula C30H33NO8 It is known for its unique structure, which includes multiple methoxy groups and a dibenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thaliadine involves multiple steps, starting with the preparation of the dibenzoquinoline core. This core is then functionalized with methoxy groups through a series of reactions, including methylation and oxidation. The final step involves the attachment of the benzaldehyde moiety to the dibenzoquinoline core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Thaliadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives, depending on the nucleophile used.
Scientific Research Applications
Thaliadine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Thaliadine involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of kinases and transcription factors.
Comparison with Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer effects.
Uniqueness of Thaliadine: this compound stands out due to its unique dibenzoquinoline core and multiple methoxy groups, which confer distinct chemical properties and biological activities. Unlike Thalidomide and its derivatives, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
67510-96-7 |
---|---|
Molecular Formula |
C30H33NO8 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1 |
InChI Key |
CTIIMTXWHVNAII-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
Origin of Product |
United States |
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